EThyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate EThyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13702516
InChI: InChI=1S/C13H15BrO2/c1-2-16-13(15)10-4-3-9-5-6-12(14)8-11(9)7-10/h5-6,8,10H,2-4,7H2,1H3
SMILES: CCOC(=O)C1CCC2=C(C1)C=C(C=C2)Br
Molecular Formula: C13H15BrO2
Molecular Weight: 283.16 g/mol

EThyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

CAS No.:

Cat. No.: VC13702516

Molecular Formula: C13H15BrO2

Molecular Weight: 283.16 g/mol

* For research use only. Not for human or veterinary use.

EThyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate -

Specification

Molecular Formula C13H15BrO2
Molecular Weight 283.16 g/mol
IUPAC Name ethyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Standard InChI InChI=1S/C13H15BrO2/c1-2-16-13(15)10-4-3-9-5-6-12(14)8-11(9)7-10/h5-6,8,10H,2-4,7H2,1H3
Standard InChI Key QRRKULBWPWESEI-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCC2=C(C1)C=C(C=C2)Br
Canonical SMILES CCOC(=O)C1CCC2=C(C1)C=C(C=C2)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a tetrahydronaphthalene (tetralin) backbone, where two aromatic rings are partially saturated. The bromine substituent at position 7 introduces electronic asymmetry, while the ethyl carboxylate at position 2 enhances steric bulk and polarity. Key structural features include:

  • Ring system: Partially saturated naphthalene (1,2,3,4-tetrahydronaphthalene)

  • Substituents:

    • Bromine at C7 (electrophilic site)

    • Ethoxycarbonyl group at C2 (nucleophilic/coordinating site)

The IUPAC name, ethyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, reflects this substitution pattern .

Spectroscopic and Computational Data

Table 1 summarizes critical physicochemical parameters derived from experimental and computational studies:

PropertyValueSource
Molecular FormulaC13H15BrO2\text{C}_{13}\text{H}_{15}\text{BrO}_{2}
Molecular Weight283.16 g/mol
Topological Polar Surface Area (TPSA)26.3 Ų
LogP (Octanol-Water)3.12
Hydrogen Bond Acceptors2
Rotatable Bonds2

The moderate LogP value suggests balanced lipophilicity, making the compound suitable for organic synthesis under both aqueous and non-polar conditions . The SMILES string CCOC(=O)C1CCC2=C(C1)C=C(C=C2)Br and InChIKey QRRKULBWPWESEI-UHFFFAOYSA-N provide unambiguous structural identifiers .

Synthesis and Manufacturing

Synthetic Pathways

While explicit literature on this compound’s synthesis remains limited, analogous brominated tetrahydronaphthalene derivatives are typically prepared through:

  • Friedel-Crafts Acylation: Introducing the carboxylate group via electrophilic aromatic substitution.

  • Bromination: Electrophilic bromination using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) at the aromatic position .

  • Esterification: Conversion of carboxylic acids to ethyl esters using ethanol under acidic conditions .

A plausible multi-step synthesis could involve:

Tetrahydronaphthalene-2-carboxylic acidBr2/Fe7-Bromo derivativeSOCl2Acid chlorideEtOHEthyl ester\text{Tetrahydronaphthalene-2-carboxylic acid} \xrightarrow{\text{Br}_2/\text{Fe}} \text{7-Bromo derivative} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{EtOH}} \text{Ethyl ester}

This route mirrors methods used for structurally similar compounds .

Industrial Production

Commercial suppliers like Combi-Blocks Inc. (USA) offer the compound at research-scale quantities (e.g., 100 mg to 5 g) with 95–98% purity . Current pricing ranges from $34 to $950 per gram, reflecting batch size and purity . Table 2 outlines key suppliers:

SupplierPurityPackagingPrice (USD/g)
Combi-Blocks Inc.95%1 g104.00
ChemShuttle95%100 mg950.00
CymitQuimicaN/A5 gDiscontinued

The discontinuation by CymitQuimica in 2025 highlights fluctuating commercial availability .

Applications in Research

Pharmaceutical Intermediates

Brominated tetrahydronaphthalenes serve as precursors in drug discovery, particularly for:

  • Dopamine agonists: Structural similarity to tetralin-based neurologics .

  • Anti-inflammatory agents: Bromine’s electron-withdrawing effects modulate bioactivity .

While no direct therapeutic studies exist for this compound, its ester group allows facile hydrolysis to carboxylic acids for further derivatization .

Material Science

The planar tetrahydronaphthalene core could enable applications in:

  • Liquid crystals: Bromine enhances polarizability for mesophase stability .

  • Organic semiconductors: Conjugated π-system with bromine doping .

Future Research Directions

  • Synthetic Optimization: Developing catalytic, asymmetric routes to enantiomerically pure forms.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

  • Polymer Chemistry: Incorporating into brominated flame retardants or photoactive materials.

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